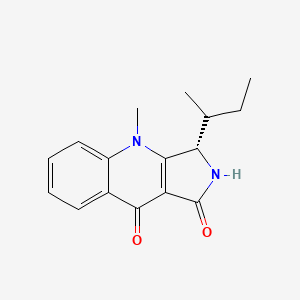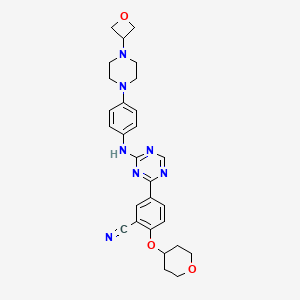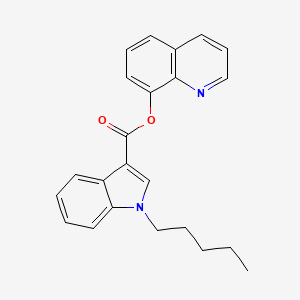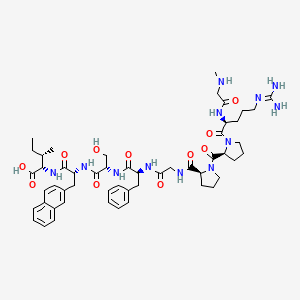
(2~{r})-5-(2-Chlorophenyl)sulfanyl-2-(4-Morpholin-4-Ylphenyl)-4-Oxidanyl-2-Thiophen-3-Yl-1,3-Dihydropyridin-6-One
Descripción general
Descripción
®-GNE-140 is a potent inhibitor of lactate dehydrogenase A and lactate dehydrogenase B, with inhibitory concentration values of 3 nanomolar and 5 nanomolar, respectively . This compound is particularly notable for its high selectivity and potency, being 18 times more effective than its S enantiomer .
Aplicaciones Científicas De Investigación
®-GNE-140 has a wide range of applications in scientific research:
Chemistry: Used as a tool compound to study enzyme inhibition and metabolic pathways
Biology: Employed in cell culture studies to investigate the role of lactate dehydrogenase in cellular metabolism
Medicine: Explored as a potential therapeutic agent for cancer treatment due to its ability to inhibit lactate production in cancer cells
Industry: Utilized in the development of new drugs targeting metabolic pathways
Mecanismo De Acción
®-GNE-140 exerts its effects by binding to the active site of lactate dehydrogenase A and lactate dehydrogenase B, thereby inhibiting their activity. This inhibition disrupts the conversion of pyruvate to lactate, leading to a decrease in lactate production and affecting cellular metabolism . The molecular targets are the active sites of lactate dehydrogenase A and lactate dehydrogenase B, and the pathway involved is the glycolytic pathway .
Análisis Bioquímico
Biochemical Properties
®-GNE-140 plays a significant role in biochemical reactions by inhibiting LDHA and LDHB By inhibiting these enzymes, ®-GNE-140 can potentially disrupt this process, affecting the energy production in cells .
Cellular Effects
The inhibition of LDHA and LDHB by ®-GNE-140 can have profound effects on various types of cells and cellular processes . It can influence cell function by disrupting energy production, potentially affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
®-GNE-140 exerts its effects at the molecular level primarily through its binding interactions with LDHA and LDHB . This binding inhibits the activity of these enzymes, leading to a decrease in the conversion of pyruvate to lactate. This can lead to changes in gene expression and metabolic pathways .
Temporal Effects in Laboratory Settings
The effects of ®-GNE-140 can change over time in laboratory settings
Dosage Effects in Animal Models
The effects of ®-GNE-140 can vary with different dosages in animal models
Metabolic Pathways
®-GNE-140 is involved in the lactic acid fermentation pathway by interacting with LDHA and LDHB
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-GNE-140 involves multiple steps, including the formation of key intermediates and their subsequent coupling. The exact synthetic route and reaction conditions are proprietary and detailed in specialized chemical literature . Generally, the synthesis involves the use of various reagents and catalysts to achieve the desired stereochemistry and purity.
Industrial Production Methods
Industrial production of ®-GNE-140 requires stringent control of reaction conditions to ensure high yield and purity. This typically involves large-scale synthesis using optimized reaction parameters and purification techniques such as high-performance liquid chromatography .
Análisis De Reacciones Químicas
Types of Reactions
®-GNE-140 primarily undergoes inhibition reactions with lactate dehydrogenase A and lactate dehydrogenase B. It does not typically undergo oxidation, reduction, or substitution reactions under standard conditions .
Common Reagents and Conditions
The compound is stable under various conditions and does not react with common reagents used in organic synthesis. It is typically dissolved in dimethyl sulfoxide for biological assays .
Major Products Formed
The primary product of ®-GNE-140’s interaction is the inhibited form of lactate dehydrogenase A and lactate dehydrogenase B, which leads to a reduction in lactate production in cells .
Comparación Con Compuestos Similares
Similar Compounds
S-GNE-140: The S enantiomer of GNE-140, which is 18 times less potent than the R enantiomer
GNE-140 Racemate: A mixture of both R and S enantiomers
Uniqueness
®-GNE-140 is unique due to its high selectivity and potency as an inhibitor of lactate dehydrogenase A and lactate dehydrogenase B. Its effectiveness in reducing lactate production makes it a valuable tool in cancer research and potential therapeutic applications .
Propiedades
IUPAC Name |
(2R)-5-(2-chlorophenyl)sulfanyl-4-hydroxy-2-(4-morpholin-4-ylphenyl)-2-thiophen-3-yl-1,3-dihydropyridin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23ClN2O3S2/c26-20-3-1-2-4-22(20)33-23-21(29)15-25(27-24(23)30,18-9-14-32-16-18)17-5-7-19(8-6-17)28-10-12-31-13-11-28/h1-9,14,16,29H,10-13,15H2,(H,27,30)/t25-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUFXXEIVBZJOAP-RUZDIDTESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)C3(CC(=C(C(=O)N3)SC4=CC=CC=C4Cl)O)C5=CSC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=CC=C(C=C2)[C@]3(CC(=C(C(=O)N3)SC4=CC=CC=C4Cl)O)C5=CSC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23ClN2O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(2,6-dichloro-5-fluoropyridin-3-yl)-3-phenyl-2-(trifluoromethyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B610382.png)





![N-[4-(7-Chloro-2H-1,4-benzoxazin-3-yl)phenyl]acetamide](/img/structure/B610391.png)






